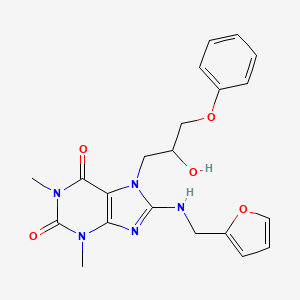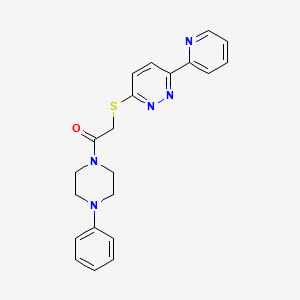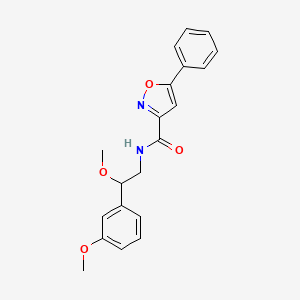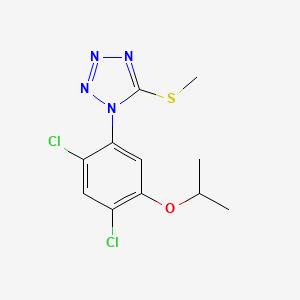![molecular formula C24H19FN4O2S2 B2496088 3-((5-((3-fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-26-3](/img/structure/B2496088.png)
3-((5-((3-fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of molecules that incorporate several heterocyclic frameworks, including the triazole and benzothiazole rings. These frameworks are well-known for their versatility in chemical reactions and significance in medicinal chemistry due to their biological activity. The presence of substituents such as the 3-fluorobenzyl and 4-methoxyphenyl groups suggests potential for increased molecular interaction through hydrogen bonding and π-π interactions, which could influence its chemical and physical properties.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step reactions, starting from readily available substrates. For instance, compounds like 3-methyl-4-[3-(3-methoxybenzoxy)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one have been synthesized through reactions involving key steps of cyclization and chlorination, followed by condensation and hydrogenation processes. These methods often require precise control of reaction conditions to achieve the desired product with high purity and yield (Medetalibeyoğlu et al., 2018).
Molecular Structure Analysis
Crystal structure analysis and Density Functional Theory (DFT) calculations are commonly employed to elucidate the molecular geometry, electronic structure, and conformational stability of such compounds. For example, studies on similar molecules have revealed that they can exhibit conformational flexibility and the presence of intramolecular hydrogen bonds, which can significantly affect their biological activity and interaction with biological targets (Saleem et al., 2018).
Chemical Reactions and Properties
Compounds containing triazole and benzothiazole units are reactive towards nucleophiles and electrophiles, enabling a wide range of chemical transformations. They can participate in cycloaddition reactions, substitution reactions, and serve as ligands in coordination chemistry. Their chemical properties are influenced by the electronic effects of substituents, which can dictate their reactivity patterns and the stability of intermediates formed during reactions.
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystallinity can be inferred from structural analogs. Compounds with similar structures have been shown to crystallize in various space groups, displaying diverse supramolecular architectures facilitated by non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. These interactions also influence their solubility in different solvents, which is critical for their application in medicinal chemistry (Yeong et al., 2018).
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
The study on zinc phthalocyanine derivatives demonstrates their potential in photodynamic therapy (PDT) for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties, highlighting their utility in Type II photosensitization mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor Properties
Fluorinated benzothiazole derivatives exhibit potent cytotoxicity against certain cancer cell lines, showcasing a promising direction for antitumor drug development. The specific activities and structural modifications of these derivatives provide insights into their potential therapeutic applications (Hutchinson et al., 2001).
Molecular Interactions and Stability Studies
Research on triazole derivatives including α-ketoester functionality emphasizes their molecular interactions through π-hole tetrel bonding, which could influence drug design and development by enhancing molecular stability and interaction specificity (Ahmed et al., 2020).
EGFR Inhibitors for Cancer Treatment
Benzimidazole derivatives bearing a 1,2,4-triazole moiety have been studied for their potential as epidermal growth factor receptor (EGFR) inhibitors, indicating their significant role in anti-cancer properties and providing a foundation for further therapeutic explorations (Karayel, 2021).
Anticancer Agents Synthesis
The synthesis of new benzothiazole acylhydrazones and their evaluation as anticancer agents underline the importance of structural modifications on the BT scaffold to modulate antitumor properties, offering pathways for developing new anticancer drugs (Osmaniye et al., 2018).
Benzodiazepine Analogues for Seizure Control
The development of benzodiazepine analogues as novel therapeutic agents for seizure control demonstrates the versatility of related chemical structures in addressing neurological disorders, providing alternative options for treatment (Mashayekh et al., 2014).
Eigenschaften
IUPAC Name |
3-[[5-[(3-fluorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O2S2/c1-31-19-11-9-18(10-12-19)29-22(14-28-20-7-2-3-8-21(20)33-24(28)30)26-27-23(29)32-15-16-5-4-6-17(25)13-16/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOWLMKWTPAKBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)F)CN4C5=CC=CC=C5SC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-((3-fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-(Difluoromethoxy)phenyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2496012.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2496013.png)


![N-(1-cyanocyclobutyl)-N,1,3-trimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2496022.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2496025.png)

![(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylidene-3-(thiomorpholin-4-ylmethyl)imidazolidin-4-one](/img/structure/B2496028.png)